Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-methylpropyl)-1-(phenylmethyl)-
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Overview
Description
1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of diazino-pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group and a butan-2-yl substituent. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with butan-2-one to form an intermediate, which is then subjected to cyclization with a suitable diazine derivative under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl or butan-2-yl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include modulation of signal transduction, inhibition of cell proliferation, or induction of apoptosis .
Comparison with Similar Compounds
1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: can be compared with other diazino-pyrimidine derivatives such as:
Uniqueness: The uniqueness of 1-BENZYL-6-(BUTAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-benzyl-6-butan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O2/c1-3-12(2)20-10-14-15(18-11-20)21(17(23)19-16(14)22)9-13-7-5-4-6-8-13/h4-8,12,18H,3,9-11H2,1-2H3,(H,19,22,23) |
InChI Key |
LJLUVJZOEQPWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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